molecular formula C17H13ClN4 B1672834 5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine CAS No. 199596-24-2

5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine

Cat. No. B1672834
M. Wt: 308.8 g/mol
InChI Key: YHHFKWKMXWRVTJ-XLNRJJMWSA-N
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Description

5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine is a chemical compound with the molecular formula C17H13ClN4. It has a molecular weight of 308.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13ClN4/c18-14-9-10-16 (20-12-14)21-22-17 (13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H, (H,20,21)/b22-17+ . This indicates the presence of a chlorine atom, a phenyl group, a pyridine group, and a hydrazine group in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Molecular Docking

Research by Flefel et al. (2018) explored the synthesis of novel pyridine derivatives, including compounds related to 5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine. These compounds demonstrated antimicrobial and antioxidant activity, suggesting their potential application in the development of new therapeutic agents (Flefel et al., 2018).

Structural Characterization and Magnetic Properties

Abedi et al. (2016) synthesized and characterized tetranuclear manganese(II) complexes of hydrazone and carbohydrazone ligands, including derivatives of the compound . Their research contributed to the understanding of the structural and magnetic properties of such complexes, which could be useful in materials science (Abedi et al., 2016).

Synthesis of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) conducted a study focusing on the synthesis of a series of pyridine carbonitriles, including related compounds. This research is valuable for the development of novel organic compounds with potential applications in various fields of chemistry (Al-Issa, 2012).

Development of Pyridine-Anchor Co-Adsorbents

Wei et al. (2015) explored the use of pyridine-anchor co-adsorbents in dye-sensitized solar cells, which includes derivatives of the compound . Their research contributes to advancements in solar energy technology, demonstrating the potential for improved energy conversion efficiency (Wei et al., 2015).

Antimicrobial Activity

Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, which are structurally related to the compound . These hydrazides exhibited antibacterial properties, indicating potential applications in the development of new antimicrobial agents (Kostenko et al., 2015).

Heterocyclic Synthesis

Elneairy (2010) reported on the use of pyridine derivatives in the synthesis of various heterocyclic compounds. This research is significant in the field of organic synthesis, offering new pathways for creating diverse heterocyclic structures (Elneairy, 2010).

Catalytic Activity in Oxidation Reactions

Ghorbanloo et al. (2017) examined dioxidovanadium(V) complexes containing ligands related to the compound . Their research provided insights into the catalytic activity of these complexes in olefin oxidation, contributing to the field of catalysis (Ghorbanloo et al., 2017).

Excited States and Spectroscopic Analysis

Michalski et al. (2016) investigated the excited states ofselected hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers, which are structurally related to the compound of interest. Their findings offer valuable insights into the spectroscopic properties of these compounds, which could have implications in fields like photochemistry (Michalski et al., 2016).

Optical and Junction Characteristics

Zedan et al. (2020) researched the optical and diode characteristics of pyrazolo pyridine derivatives, closely related to the compound . This study contributes to the understanding of the material's properties for potential applications in optoelectronics and sensor technology (Zedan et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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